molecular formula C18H20N2O5 B5774026 N-(3-acetylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea

N-(3-acetylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B5774026
M. Wt: 344.4 g/mol
InChI Key: XCFJXRYOUFYJBT-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N’-(3,4,5-trimethoxyphenyl)urea: is an organic compound that belongs to the class of ureas This compound is characterized by the presence of an acetyl group attached to a phenyl ring and a trimethoxyphenyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N’-(3,4,5-trimethoxyphenyl)urea typically involves the reaction of 3-acetylaniline with 3,4,5-trimethoxyaniline in the presence of a suitable coupling agent. One common method involves the use of carbodiimides, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the urea linkage. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions.

Industrial Production Methods

While specific industrial production methods for N-(3-acetylphenyl)-N’-(3,4,5-trimethoxyphenyl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-N’-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

N-(3-acetylphenyl)-N’-(3,4,5-trimethoxyphenyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-N’-(3,4,5-trimethoxyphenyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethoxyphenyl group could enhance its binding affinity or specificity for certain targets, while the acetyl group may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-N’-(4-methoxyphenyl)urea
  • N-(3-acetylphenyl)-N’-(3,4-dimethoxyphenyl)urea
  • N-(3-acetylphenyl)-N’-(3,5-dimethoxyphenyl)urea

Uniqueness

N-(3-acetylphenyl)-N’-(3,4,5-trimethoxyphenyl)urea is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties in terms of solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

1-(3-acetylphenyl)-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-11(21)12-6-5-7-13(8-12)19-18(22)20-14-9-15(23-2)17(25-4)16(10-14)24-3/h5-10H,1-4H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFJXRYOUFYJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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